molecular formula C15H18ClNO B1388270 Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride CAS No. 1185294-16-9

Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride

Cat. No. B1388270
M. Wt: 263.76 g/mol
InChI Key: XWXSWMGMOXGBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride (BFAH) is an organic compound that has been used in scientific research for a variety of applications. BFAH is a member of the class of compounds known as amines, which are organic compounds containing nitrogen. BFAH has been studied for its ability to act as a reagent, or catalyst, in a variety of biochemical and physiological processes. BFAH has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. BFAH has also been used to study the advantages and limitations of lab experiments.

Scientific Research Applications

Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has also been used to study the advantages and limitations of lab experiments. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has been used to study the effects of various drugs on the body, as well as to study the effects of various compounds on the body. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has also been used to study the effects of various compounds on the environment.

Mechanism Of Action

Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is believed to act as a reagent, or catalyst, in a variety of biochemical and physiological processes. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is believed to act as a proton acceptor, which means that it can accept protons from other molecules. This allows Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride to act as a catalyst in various biochemical and physiological processes. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is also believed to act as an inhibitor of certain enzymes, which can affect the activity of other molecules in the body.

Biochemical And Physiological Effects

Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has been studied for its ability to affect the biochemical and physiological processes of the body. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is believed to act as a proton acceptor, which means that it can accept protons from other molecules. This allows Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride to act as a catalyst in various biochemical and physiological processes. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is also believed to act as an inhibitor of certain enzymes, which can affect the activity of other molecules in the body. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has also been studied for its ability to affect the activity of certain hormones, as well as its ability to affect the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage of using Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is that it is relatively easy to synthesize, which makes it easier to obtain for laboratory experiments. Another advantage is that Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride can act as a catalyst in a variety of biochemical and physiological processes, which makes it useful for studying the effects of various compounds on the body. However, one limitation of using Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is that it is not very stable, and it can degrade over time. This can make it difficult to obtain consistent results from experiments.

Future Directions

There are numerous potential future directions for research involving Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride. One potential direction is to further study the mechanism of action of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride and to investigate its potential use as a drug. Another potential direction is to study the effects of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride on the environment. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride and to develop new methods for synthesizing Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride. Finally, research could be conducted to investigate the potential uses of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride in other scientific applications, such as in the study of gene expression.

properties

IUPAC Name

N-benzyl-1-(furan-2-yl)but-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-2-7-14(15-10-6-11-17-15)16-12-13-8-4-3-5-9-13;/h2-6,8-11,14,16H,1,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXSWMGMOXGBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662962
Record name N-Benzyl-1-(furan-2-yl)but-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride

CAS RN

1185294-16-9
Record name 2-Furanmethanamine, N-(phenylmethyl)-α-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-1-(furan-2-yl)but-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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